molecular formula C9H19NO2 B8773714 Octyl carbamate CAS No. 2029-64-3

Octyl carbamate

Cat. No.: B8773714
CAS No.: 2029-64-3
M. Wt: 173.25 g/mol
InChI Key: YPNZTHVEMNUDND-UHFFFAOYSA-N
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Description

Octyl carbamate is a useful research compound. Its molecular formula is C9H19NO2 and its molecular weight is 173.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

2029-64-3

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

octyl carbamate

InChI

InChI=1S/C9H19NO2/c1-2-3-4-5-6-7-8-12-9(10)11/h2-8H2,1H3,(H2,10,11)

InChI Key

YPNZTHVEMNUDND-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 1000 mL glass flask equipped with a reflux condenser, a gas-liquid separator, and a stirrer was charged with 522.4 g (4.01 mol) of 1-octanol and 60.07 g (1.00 mol) of urea. While the mixture was stirred at 500 rpm and nitrogen gas was allowed to flow at 30 mL per minute, the mixture was allowed to react at 165° C. After 90 min, 52.1 g (0.87 mol) of urea was added, and after 120 min, 49.34 g (0.82 mol) of urea was added, and the mixture was allowed to react at a reaction temperature of 165° C.
Quantity
522.4 g
Type
reactant
Reaction Step One
Name
Quantity
60.07 g
Type
reactant
Reaction Step One
Name
Quantity
52.1 g
Type
reactant
Reaction Step Two
Name
Quantity
49.34 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a green heterogeneous mixture of 1-(2'-hydroxybutyl)-2,4-dinitroimidazole (500 mg, 2.17 mmol, Eur. J. Med. Chem. 24:631-633 (1989)) and 258 mg (2.60 mmol) of CuI in 10 mL of dry DMF was added 767 μL (4.34 mmol) of octyl isocyanate. The mixture was stirred for two hours, diluted with 40 mL of ethyl ether and the organic solution was washed with water, dried over magnesium sulfate and concentrated. The crude product was purified by chromatography on silica gel (hexane:ethyl acetate, 6:1) to give 502 mg (60%) of n-octyl carbamate. 1H NMR (CDCl3) δ0.86 (t, 3H), 1.11 (t, 3H), 1.28(m, 10H), 1.40 (m, 2H), 1.75 (m, 2H), 3.05 (m, 2H), 4.42 (q, 1H), 4.75 (t, 1H), 4.90 (q, 1H), 5.10 (m, 1H), 7.88 (s, 1H); 13C NMR (CDCl3) δ9.32, 14.01, 22.54, 25.10, 26.54, 29.06, 29.63, 31.69, 40.04, 41.08, 54.28, 72.65, 124.14, 155.20: MS 386 (M+)
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
CuI
Quantity
258 mg
Type
catalyst
Reaction Step One
Quantity
767 μL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
60%

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